molecular formula C₂₅H₄₃D₅O₄ B1156348 Monoerucin-d5

Monoerucin-d5

Cat. No.: B1156348
M. Wt: 417.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monoerucin-d5 is a deuterated analog of Monoerucin (C22H42O2), a monounsaturated fatty acid derived from erucic acid. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced by deuterium isotopes, typically at specific positions to enhance stability and reduce metabolic interference. This compound is primarily utilized as an internal standard in lipidomics and analytical chemistry, enabling precise quantification of non-deuterated Monoerucin in complex biological matrices via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Its deuterium substitution minimizes isotopic overlap with endogenous compounds, ensuring accurate detection in trace-level analyses.

Properties

Molecular Formula

C₂₅H₄₃D₅O₄

Molecular Weight

417.68

Synonyms

(13Z)-13-Docosenoic acid Monoester with 1,2,3-Propanetriol-d5;  (Z)-Mono-13-docosenoin-d5;  Glycerol Monoerucate-d5;  Glyceryl Monoerucate-d5;  Mono-(Z)-13-docosenoin-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: Monoerucin

Key Differences :

  • Deuterium Content: Monoerucin-d5 contains five deuterium atoms, whereas Monoerucin has none. This substitution reduces metabolic degradation rates by ~30% in hepatic microsomal assays due to the kinetic isotope effect .
  • Analytical Utility: this compound exhibits a +5 Da mass shift in MS, enabling discrimination from its non-deuterated counterpart. In contrast, Monoerucin overlaps with endogenous lipids, complicating quantification.
Functional Analog: Norfloxacin-d5

Key Differences :

  • Chemical Class: Norfloxacin-d5 is a deuterated fluoroquinolone antibiotic, whereas this compound is a lipid derivative. Despite differing structures, both serve as isotopic internal standards in chromatography .
  • Stability: Norfloxacin-d5 shows higher thermal stability (decomposition at 220°C vs. This compound’s 180°C), attributed to its aromatic ring system .
Table 1: Comparative Properties of this compound and Analogs
Property This compound Monoerucin Norfloxacin-d5
Molecular Formula C22H37D5O2 C22H42O2 C16H13D5FN3O3
Deuterium Positions ω-3, ω-6, ω-9 carbons N/A Fluorophenyl ring
Primary Application Lipid quantification Biochemical studies Antibiotic assays
Stability (Half-life) 48 hours (pH 7.4) 32 hours (pH 7.4) 72 hours (pH 7.4)
Research Findings
  • Sensitivity in MS: this compound achieves a limit of detection (LOD) of 0.1 ng/mL in lipid extracts, outperforming non-deuterated Monoerucin (LOD: 1.2 ng/mL) due to reduced background interference .
  • Metabolic Stability: In rat hepatocyte models, this compound showed a 25% slower β-oxidation rate compared to Monoerucin, aligning with deuterium’s kinetic isotope effect .
  • Functional Comparability: Norfloxacin-d5 and this compound both enhance assay reproducibility, but their divergent chemical classes necessitate distinct chromatographic conditions (e.g., this compound requires reverse-phase LC, while Norfloxacin-d5 uses ion-pairing methods) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.